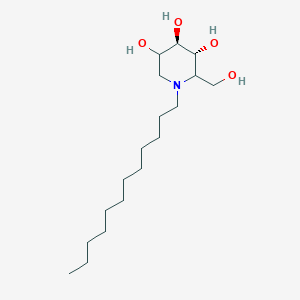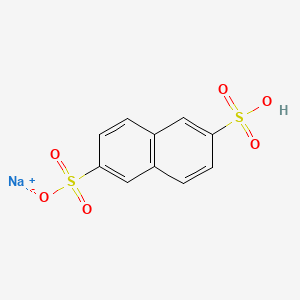![molecular formula C21H29N5O B12354485 Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the development of anticancer agents and other pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-c]quinazolin-5(3H)-one derivatives typically involves the cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones. This reaction is catalyzed by Cp*CoIII and proceeds through C–H amidation/annulation to yield the desired imidazo[1,2-c]quinazoline derivatives . The reaction conditions are generally mild, and the method offers a broad substrate scope with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures that the synthesis can be performed on a larger scale with high efficiency and yield.
化学反応の分析
Types of Reactions
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]quinazolin-5(3H)-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Chemistry: These compounds serve as versatile scaffolds for the synthesis of complex molecules.
Biology: They are used in the study of enzyme inhibition and protein interactions.
Industry: These compounds are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of imidazo[1,2-c]quinazolin-5(3H)-one derivatives involves the inhibition of specific molecular targets, such as PI3K. By binding to the active site of PI3K, these compounds prevent the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: Another class of compounds with a similar scaffold, known for their biological activity.
Uniqueness
Imidazo[1,2-c]quinazolin-5(3H)-one derivatives are unique due to their specific substitution patterns and the ability to inhibit PI3K with high potency. This makes them particularly valuable in the development of targeted anticancer therapies.
特性
分子式 |
C21H29N5O |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
2-[(4-phenylpiperazin-1-yl)methyl]-3,6,6a,7,8,9,10,10a-octahydro-2H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C21H29N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,23,27) |
InChIキー |
YJCJMBBGFSFZIK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3=NC(CN3C(=O)N2)CN4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)
![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)



![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)

![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

